Cas no 2092589-28-9 (3-bromo-4-methyl-1,2thiazolo5,4-bpyridine-6-carboxylic acid)
3-bromo-4-methyl-1,2thiazolo5,4-bpyridine-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- Isothiazolo[5,4-b]pyridine-6-carboxylic acid, 3-bromo-4-methyl-
- 3-bromo-4-methyl-1,2thiazolo5,4-bpyridine-6-carboxylic acid
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- MDL: MFCD30689948
- Inchi: 1S/C8H5BrN2O2S/c1-3-2-4(8(12)13)10-7-5(3)6(9)11-14-7/h2H,1H3,(H,12,13)
- InChI Key: MKZIGWPQUZFBJO-UHFFFAOYSA-N
- SMILES: C12SN=C(Br)C1=C(C)C=C(C(O)=O)N=2
3-bromo-4-methyl-1,2thiazolo5,4-bpyridine-6-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-322484-1g |
3-bromo-4-methyl-[1,2]thiazolo[5,4-b]pyridine-6-carboxylic acid |
2092589-28-9 | 1g |
$0.0 | 2023-09-04 | ||
| Enamine | EN300-322484-1.0g |
3-bromo-4-methyl-[1,2]thiazolo[5,4-b]pyridine-6-carboxylic acid |
2092589-28-9 | 1.0g |
$0.0 | 2023-02-24 |
3-bromo-4-methyl-1,2thiazolo5,4-bpyridine-6-carboxylic acid Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 3-bromo-4-methyl-1,2thiazolo5,4-bpyridine-6-carboxylic acid
Introduction to 3-Bromo-4-Methyl-1,2-Thiazolo[5,4-b]Pyridine-6-Carboxylic Acid (CAS No. 2092589-28-9)
3-Bromo-4-Methyl-1,2-thiazolo[5,4-b]pyridine-6-carboxylic acid (CAS No. 2092589-28-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazolopyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the bromo and methyl substituents, contribute to its distinct chemical and biological properties.
The chemical structure of 3-bromo-4-methyl-1,2-thiazolo[5,4-b]pyridine-6-carboxylic acid is characterized by a fused thiazole and pyridine ring system with a carboxylic acid group at the 6-position. The presence of the bromo substituent at the 3-position and the methyl group at the 4-position imparts specific electronic and steric effects that influence its reactivity and biological activity. These structural features make it an attractive candidate for various medicinal chemistry studies.
Recent research has focused on the potential applications of 3-bromo-4-methyl-1,2-thiazolo[5,4-b]pyridine-6-carboxylic acid in the development of new therapeutic agents. Studies have shown that thiazolopyridine derivatives exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The bromo and methyl substituents in this compound are believed to enhance its pharmacological profile by modulating its interactions with biological targets.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory properties of 3-bromo-4-methyl-1,2-thiazolo[5,4-b]pyridine-6-carboxylic acid. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may have potential as an anti-inflammatory agent for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the anti-cancer activity of 3-bromo-4-methyl-1,2-thiazolo[5,4-b]pyridine-6-carboxylic acid. Preliminary studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as p53 and Bcl-2. These findings indicate that 3-bromo-4-methyl-1,2-thiazolo[5,4-b]pyridine-6-carboxylic acid may have potential as a lead compound for developing new anti-cancer drugs.
The synthesis of 3-bromo-4-methyl-1,2-thiazolo[5,4-b]pyridine-6-carboxylic acid has been reported in several publications. A common synthetic route involves the condensation of 3-bromopyridine with thiourea followed by cyclization and carboxylation steps. This multi-step process allows for the efficient preparation of the compound with high purity and yield. The synthetic versatility of this approach also enables the preparation of structurally related analogs for further optimization studies.
In addition to its potential therapeutic applications, 3-bromo-4-methyl-1,2-thiazolo[5,4-b]pyridine-6-carboxylic acid has been studied for its use as a building block in organic synthesis. Its unique structural features make it a valuable intermediate for constructing more complex molecules with diverse functionalities. Researchers have utilized this compound as a starting material for synthesizing novel compounds with potential applications in materials science and catalysis.
The safety profile of 3-bromo-4-methyl-1,2-thiazolo[5,4-b]pyridine-6-carboxylic acid is an important consideration for its development as a therapeutic agent. Preclinical studies have shown that it exhibits low toxicity in vitro and in animal models. However, further toxicological evaluations are necessary to ensure its safety for human use. These studies will help to establish appropriate dosing regimens and identify any potential side effects.
In conclusion, 3-bromo-4-methyl-1,2-thiazolo[5,4-b]pyridine-6-carboxylic acid (CAS No. 2092589-28-9) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for further medicinal chemistry studies and drug development efforts. Ongoing research will continue to explore its full potential in various fields of chemistry and biology.
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